molecular formula C15H20O5 B1325773 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid CAS No. 32435-16-8

7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid

Cat. No. B1325773
CAS RN: 32435-16-8
M. Wt: 280.32 g/mol
InChI Key: RLFOBMKXZSCXQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of 3,4-dimethoxyphenyl acetonitrile involves decarboxylation, aldoxime reaction, and dehydration reaction . Another method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid .


Molecular Structure Analysis

The molecular structure of related compounds like (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has been elucidated using single-crystal X-ray diffraction technique . The experimental and theoretical study confirmed that the molecule exhibits an E configuration .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, undergo catalytic protodeboronation . 3,4-Dimethoxyphenylacetic acid, an aromatic acid, has the ability to undergo transfer reactions with other molecules, such as protocatechuic acid and lignin .

Scientific Research Applications

  • Synthesis and Antiproliferative Activity : One compound, a derivative of 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid, shows moderate cytotoxicity against human epithelial lung carcinoma cells, indicating potential applications in cancer research (Nurieva et al., 2015).

  • Asymmetric Hydrogenation Studies : The compound has been involved in studies related to asymmetric hydrogenation, contributing to advancements in chemical synthesis (O'reilly et al., 1990).

  • Electrochemical and Spectroelectrochemical Properties : Research on phthalocyanines substituted with this compound has provided insights into electrochemical properties, with applications in materials science (Güreli Feridun et al., 2019).

  • Antioxidant Properties : New triazole derivatives containing 3,4-dimethoxyphenyl groups, related to this compound, have been synthesized and evaluated for their antioxidant activities (Dovbnya et al., 2022).

  • Natural Product Synthesis : It has been used in the synthesis of natural isocoumarin, contributing to the field of natural product chemistry (Qadeer et al., 2007).

  • Biological Activity : Novel derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, synthesized from 3,4-dimethoxyacetophenone, have shown fungicidal and insecticidal activities, indicating their potential in agricultural and pest control applications (Liu et al., 2004).

  • Seizure Protection Studies : A study on 2-amino-7-phosphonoheptanoic acid, a related compound, has explored its anticonvulsant activity, contributing to neurological research (Czuczwar et al., 1982).

  • Fungal Metabolism Research : The metabolism of 3,4-dimethoxycinnamic acid, a related compound, by the white rot fungus has been studied, providing insights into fungal biochemistry and potential environmental applications (Enoki et al., 1981).

Safety And Hazards

The safety data sheet for (3,4-Dimethoxyphenyl)acetic acid indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and further processing of solid materials may result in the formation of combustible dusts .

properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-19-13-9-8-11(10-14(13)20-2)12(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFOBMKXZSCXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCCCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645474
Record name 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid

CAS RN

32435-16-8
Record name 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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